

# Interpreting unexpected results in BAY-2413555 experiments

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Compound of Interest

Compound Name: BAY-2413555

Cat. No.: B15619539

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# **Technical Support for BAY-2413555 Experiments**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **BAY-2413555**. Our goal is to help you interpret unexpected results and navigate challenges in your experiments.

# Frequently Asked Questions (FAQs)

Q1: We observed inflammatory markers in our long-term animal studies with **BAY-2413555**. Is this a known effect?

A1: Yes, this is a critical unexpected finding. Preclinical toxicology studies in monkeys revealed increased vascular inflammation in several organs after 39 weeks of treatment with **BAY-2413555**.[1][2] This was not observed in shorter studies of 4 and 13 weeks.[1][2] This finding led to the termination of all ongoing clinical studies with **BAY-2413555** as the long-term risk-benefit balance was no longer considered favorable for the intended lifelong treatment of heart failure.[1][3][4]

Q2: Our short-term in-vitro/in-vivo experiments with **BAY-2413555** do not show any inflammatory signals. How can we reconcile this with the long-term toxicology findings?

A2: The absence of inflammatory signals in short-term studies is consistent with the preclinical data.[1][2] The vascular inflammation observed in monkeys was a chronic effect, appearing



only after 39 weeks of continuous treatment. It is crucial to consider the duration of your experiments when evaluating the potential for this off-target effect. Short-term models may not be sufficient to detect this specific toxicity.

Q3: Were any inflammatory effects observed in human clinical trials?

A3: No, comparable adverse events, including vascular inflammation, were not observed in the human clinical trial (REMOTE-HF).[2][4][5] The study, however, was terminated early and the maximum treatment duration was four weeks.[1][3] Until its termination, **BAY-2413555** was found to be safe and well-tolerated in the human participants.[2][4][5]

Q4: What is the proposed mechanism for the vascular inflammation observed in the preclinical studies?

A4: The precise pathomechanism of the vascular inflammation is currently unclear.[1][2] **BAY-2413555** is a positive allosteric modulator of the M2 muscarinic acetylcholine receptor, and this unexpected toxicity may be an off-target effect or a consequence of long-term M2 receptor modulation in certain species.[1][3][5] Further research would be needed to elucidate the exact molecular pathways involved.

# **Troubleshooting Guides**

Issue: Unexpected cell death or inflammatory response in long-term cell culture experiments with **BAY-2413555**.

- Possible Cause: This could be an in-vitro manifestation of the inflammatory response seen in long-term animal studies.
- Troubleshooting Steps:
  - Time-Course Analysis: Conduct a detailed time-course experiment to determine the onset of the inflammatory markers or cell death.
  - Dose-Response Evaluation: Assess if the effect is dose-dependent.
  - Marker Analysis: Analyze supernatants for pro-inflammatory cytokines (e.g., TNF-α, IL-6,
     IL-1β) and assess cellular markers of inflammation and apoptosis.



- Control Compound: Include a structurally related but inactive compound as a negative control to rule out non-specific compound toxicity.
- Different Cell Types: Test the effect on various cell types (e.g., endothelial cells, smooth muscle cells, immune cells) to identify a potential target cell population.

Issue: Discrepancy between in-vitro potency and in-vivo efficacy.

- Possible Cause: While BAY-2413555 is a potent M2 receptor modulator, its in-vivo effects
  can be complex and may not directly correlate with simple in-vitro assays.
- Troubleshooting Steps:
  - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Ensure that the dosing regimen in your animal model achieves and maintains the target concentration at the site of action.
  - Target Engagement: Use appropriate biomarkers to confirm M2 receptor engagement in your in-vivo model. For example, in the REMOTE-HF study, heart rate recovery (HRR) after exercise was used as a sign of target engagement.[1][2][4]
  - Species Differences: Be aware of potential species-specific differences in M2 receptor pharmacology and distribution.

## **Data Presentation**

Table 1: Overview of the REMOTE-HF Clinical Trial



Parameter	Description
Study Name	REMOTE-HF[2][4][5]
ClinicalTrials.gov ID	NCT05532046[1][3]
EudraCT Number	2021-005751-36[1][3]
Phase	lb[2][4][5]
Study Design	Multicenter, double-blind, randomized, placebo- controlled, dose-titration study[2][4][5]
Participants	Patients with heart failure (NYHA Class I-III, LVEF ≤ 45%) and an implanted cardiac defibrillator (ICD) or cardiac resynchronization therapy (CRT) device[2][4][5]
Treatment Arms	1. Placebo2. BAY 2413555: 1.25 mg (Part A) -> 1.25 mg (Part B)3. BAY 2413555: 1.25 mg (Part A) -> 5 mg (Part B)[2][4][5]
Treatment Duration	28 days (14 days Part A, 14 days Part B)[2][4][5]
Primary Endpoint	Number of participants with treatment-emergent adverse events (TEAEs)[2][4][5]

Table 2: Key Findings from the REMOTE-HF Study



Finding	Details
Safety and Tolerability	BAY 2413555 was safe and well-tolerated in the study. No deaths or TEAEs led to discontinuation. No symptomatic bradycardia or AV blocks were observed.[2][4][5]
Target Engagement (Heart Rate Recovery)	A larger change in the mean heart rate recovery at 60 seconds was observed in the pooled BAY 2413555 treatment arms compared to placebo (+7.3 bpm vs6.7 bpm), suggesting enhanced cardiac parasympathetic activity.[1][2][4]
Early Termination	The study was terminated early due to unexpected preclinical findings of increased vascular inflammation in a chronic animal toxicology study in monkeys.[1][2][4][5]

# **Experimental Protocols**

**REMOTE-HF Study Protocol Overview** 

The REMOTE-HF study was a Phase Ib clinical trial designed to evaluate the safety and tolerability of **BAY-2413555** in patients with heart failure.

- Participant Selection: Patients with a diagnosis of heart failure (NYHA Class I-III), a left ventricular ejection fraction (LVEF) of 45% or less, and an implanted cardiac defibrillator (ICD) or cardiac resynchronization therapy (CRT) device were enrolled.[2][4][5]
- Randomization and Blinding: Participants were randomized in a double-blind manner to one
  of three treatment arms: placebo, a low-dose BAY-2413555 regimen, or a dose-escalation
  regimen of BAY-2413555.[2][4][5]
- Dosing Regimen: Treatment was administered orally once daily for 28 days. The study consisted of two 14-day parts (A and B).[2][4][5]
- Safety Monitoring: The primary endpoint was the incidence of treatment-emergent adverse events (TEAEs). Secondary endpoints included the occurrence of high-degree



atrioventricular block or symptomatic bradycardia.[2][5]

• Efficacy Assessment: Exploratory endpoints included changes from baseline in resting heart rate and heart rate recovery after exercise.[1]

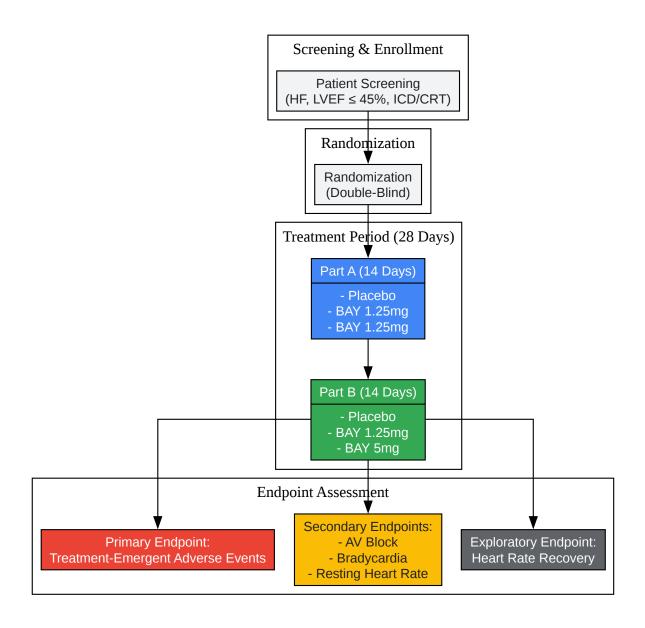
## **Visualizations**



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Caption: Mechanism of action of **BAY-2413555** as a positive allosteric modulator (PAM) of the M2 muscarinic receptor.

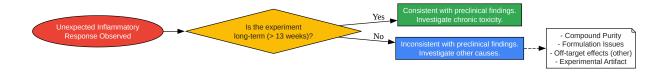




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Caption: Workflow of the REMOTE-HF clinical trial.





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Caption: Logical workflow for troubleshooting unexpected inflammatory responses.

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